Bunaftine

Cardiac Electrophysiology Antiarrhythmic Drug Screening Action Potential Assays

Bunaftine (CAS 32421-46-8) exhibits a unique non-monotonic concentration-response: APD/ERP prolongation at 1-5 mg/L but not at 10 mg/L—a profile absent in amiodarone, sotalol, or dofetilide. Unlike disopyramide, it spares left ventricular performance (PEP, ICT, LVET unchanged in NYHA I-II), eliminating negative inotropic confounding. It lacks β-blockade, ensuring clean sodium/potassium channel assessment without adrenergic interference. Well-characterized human electrophysiology data (1.5 mg/kg IV) reduces translational uncertainty. Essential reference standard for multi-target antiarrhythmic screening panels and mechanism deconvolution.

Molecular Formula C21H30N2O
Molecular Weight 326.5 g/mol
CAS No. 32421-46-8
Cat. No. B1663203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBunaftine
CAS32421-46-8
SynonymsBunaftide
Bunaftine
Bunaphtide
Bunaphtine
Molecular FormulaC21H30N2O
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCCCCN(CCN(CC)CC)C(=O)C1=CC=CC2=CC=CC=C21
InChIInChI=1S/C21H30N2O/c1-4-7-15-23(17-16-22(5-2)6-3)21(24)20-14-10-12-18-11-8-9-13-19(18)20/h8-14H,4-7,15-17H2,1-3H3
InChIKeyWWGZXRYELYWJBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bunaftine (CAS 32421-46-8): Antiarrhythmic Research Compound Selection Guide


Bunaftine (CAS 32421-46-8), chemically N-Butyl-N-(2-(diethylamino)ethyl)-1-naphthamide, is an antiarrhythmic agent classified in Vaughan Williams Class III [1]. This compound prolongs myocardial refractory period and stabilizes cell membranes [2]. Originally developed and marketed as Meregon (Malesci, Italy, 1973), Bunaftine has demonstrated clinical efficacy against ventricular and supraventricular arrhythmias [3]. As a small molecule drug (molecular weight 326.48 g/mol, formula C21H30N2O), Bunaftine reached Phase II clinical trials and has been investigated for its unique electrophysiological signature [4]. Understanding its specific quantitative differentiation from alternative Class III and Class I agents is essential for informed scientific and industrial procurement decisions.

Bunaftine (CAS 32421-46-8): Why Class III Antiarrhythmic Interchangeability is Scientifically Invalid


Substituting Bunaftine with another Class III antiarrhythmic agent (e.g., amiodarone, sotalol, dofetilide) or a Class I agent (e.g., disopyramide, quinidine) without quantitative justification introduces substantial experimental and therapeutic risk. Despite shared classification, these agents exhibit divergent electrophysiological signatures, including marked differences in action potential duration (APD) modulation, effective refractory period (ERP) prolongation, and ion channel selectivity [1]. Crucially, Bunaftine demonstrates a unique non-monotonic concentration-response relationship where APD prolongation occurs at 1-5 mg/L but not at 10 mg/L, a profile not observed with comparator agents [2]. Furthermore, Bunaftine's hemodynamic safety profile—characterized by minimal negative inotropic effects in NYHA class I-II patients—differs significantly from agents like disopyramide and aprindine [3]. Generic substitution without accounting for these quantitative differentiators compromises assay reproducibility and clinical translatability. The evidence below provides the comparator-based, quantitative justification required for rigorous scientific selection.

Bunaftine (CAS 32421-46-8): Quantitative Differentiation Evidence for Scientific Procurement


Bunaftine vs. Disopyramide: Differential Absolute Refractory Period Prolongation and Non-Monotonic APD Response

In guinea pig ventricular muscle preparations, Bunaftine produced a unique non-monotonic effect on action potential duration (APD): significant APD50 and APD90 prolongation was observed at 1 and 5 mg/L, but no change occurred at 10 mg/L. In contrast, Disopyramide did not exhibit this concentration-dependent reversal. Furthermore, Bunaftine prolonged absolute refractory period (ARP) dose-dependently, reaching 177% of control at 10 mg/L, whereas Disopyramide did not significantly prolong ARP. The ARP/APD90 ratio was significantly increased by Bunaftine but not by Disopyramide [1].

Cardiac Electrophysiology Antiarrhythmic Drug Screening Action Potential Assays

Bunaftine vs. Aprindine and Disopyramide: Preserved Left Ventricular Performance in NYHA Class I-II Patients

In a clinical study of 100 patients with atherosclerotic heart disease, intravenous Bunaftine induced significantly less impairment of left ventricular performance compared to Aprindine and Disopyramide. In NYHA class I-II patients, Bunaftine (along with monochloroacetyl ajmaline and lidocaine) produced no significant increases in PEP, ICT, and PEP/LVET compared to controls, and no variation in LVET or LVETc was observed. In contrast, Aprindine and Disopyramide caused maximal impairment, with significant increases in PEP, ICT, and PEP/LVET and significant decreases in LVET and LVETc in both NYHA class I-II and III-IV patients [1].

Cardiac Hemodynamics Inotropy Assessment Systolic Time Intervals

Bunaftine vs. Amiodarone and Quinidine: Human Electrophysiology Profile Comparison

In 19 human subjects with normal impulse formation and conduction, intravenous Bunaphtine (1.5 mg/kg) produced significant sinus bradycardia, prolonged atrial refractory periods, depressed intranodal and infranodal conduction, and prolonged His-Purkinje system refractory periods. The authors explicitly state that these properties were compared with those of Amiodarone and Quinidine, forming the basis for correct clinical use of Bunaphtine [1]. While the original publication provides detailed quantitative electrophysiological parameters, the comparative framework with these established Class III and Class I agents establishes Bunaftine's distinct human cardiac electrophysiology signature.

Clinical Electrophysiology His-Purkinje Conduction Antiarrhythmic Drug Evaluation

Bunaftine vs. Propranolol: Absence of Beta-Adrenergic Blockade Activity

Bunaftine was explicitly shown to have a quinidine-like vagolytic effect and does not act as a beta-blocking agent [1]. In contrast, Propranolol is a non-selective beta-adrenergic receptor antagonist [2]. This fundamental mechanistic difference means Bunaftine can be used in experimental systems where beta-adrenergic signaling must be preserved (e.g., studies of sympathetic regulation, stress-induced arrhythmias), whereas Propranolol would confound such experiments by blocking beta-1 and beta-2 adrenergic receptors.

Receptor Pharmacology Beta-Adrenergic Signaling Antiarrhythmic Mechanism of Action

Bunaftine vs. Quinidine, Ajmaline, Procainamide, Xylocaine, Propranolol: Comparative Metabolic Effects and Myocardial Oxygen Consumption

In a comparative study examining metabolic effects, Bunaftine (Meregon) was evaluated alongside Quinidine, Ajmaline, Procainamide, Xylocaine, and Propranolol. Myocardial oxygen consumption was reduced by Quinidine and Bunaftine only at high concentrations, suggesting a distinct metabolic profile compared to the other agents tested [1]. The study indicates that the metabolic changes induced by these antiarrhythmic drugs are to be considered secondary or toxic effects, with the main site of action being the myocardial cell membrane [1].

Cardiac Metabolism Myocardial Oxygen Consumption Antiarrhythmic Drug Safety

Bunaftine vs. Class IV Antiarrhythmics: Absence of Calcium-Mediated Action Potential Modification

In guinea-pig ventricular fibers, Bunaphtine (BNA) at concentrations between 10^-7 M and 10^-4 M did not modify Ca-mediated action potentials [1]. This finding distinguishes Bunaftine from Class IV antiarrhythmic agents (e.g., verapamil, diltiazem) which primarily act by blocking L-type calcium channels. At concentrations ≥10^-6 M, BNA prolonged both action potential duration and effective refractory period, while also decreasing ventricular excitability and maximum following frequency [1].

Ion Channel Pharmacology Calcium Signaling Action Potential Mechanisms

Bunaftine (CAS 32421-46-8): High-Value Research and Industrial Application Scenarios


Cardiac Electrophysiology Studies Requiring Quantifiable ARP Modulation Without Beta-Blockade Confounding

Based on direct comparative evidence showing Bunaftine prolongs ARP to 177% of control at 10 mg/L while Disopyramide does not significantly prolong ARP [1], and that Bunaftine lacks beta-blocking activity unlike Propranolol [2], researchers investigating re-entry arrhythmia mechanisms or conducting action potential assays should prioritize Bunaftine. This compound enables clean, quantitative assessment of sodium/potassium channel contributions to refractoriness without adrenergic signaling interference.

Translational Research Bridging Preclinical Electrophysiology to Human Clinical Parameters

The human electrophysiology dataset demonstrating Bunaphtine's effects on sinus rate, atrial refractory period, intranodal conduction, and His-Purkinje refractory periods at 1.5 mg/kg IV [3], when contextualized with its preclinical APD/ARP profile [1], makes Bunaftine an ideal tool for translational cardiac safety pharmacology programs. Its well-characterized human cardiac electrophysiology signature supports predictive modeling and reduces translational uncertainty compared to compounds lacking human data.

In Vivo Arrhythmia Models Requiring Hemodynamic Stability in Subjects with Compromised Cardiac Function

The clinical evidence that intravenous Bunaftine induces no significant changes in left ventricular performance parameters (PEP, ICT, PEP/LVET, LVET, LVETc) in NYHA class I-II patients, whereas Aprindine and Disopyramide cause significant impairment [4], positions Bunaftine as the preferred antiarrhythmic agent for studies involving animals or patients with reduced cardiac reserve. This hemodynamic safety margin is critical for chronic arrhythmia models and for evaluating antiarrhythmic efficacy without negative inotropic confounding.

Comparative Antiarrhythmic Screening and Mechanism-of-Action Deconvolution Studies

Bunaftine's distinct pharmacological fingerprint—combining Class III APD/ERP prolongation [1], Class I sodium channel depression at high concentrations [5], and absence of calcium channel [6] or beta-adrenergic [2] activity—makes it an essential reference compound for multi-target antiarrhythmic screening panels. Procurement of Bunaftine alongside amiodarone, quinidine, and disopyramide enables comprehensive pharmacological profiling and mechanism deconvolution in drug discovery programs.

Quote Request

Request a Quote for Bunaftine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.